Brepocitinib acts on the intracellular JAK-STAT signaling pathway, which is crucial for the transmission of signals from over 50 cytokines, interferons, and growth factors [1]. The therapeutic effect comes from its precise targeting of specific kinases within this pathway.
The following diagram illustrates the signaling pathways inhibited by this compound and its therapeutic consequences.
A simplified overview of key JAK-STAT pathways inhibited by this compound. Dashed red lines indicate points of inhibition, primarily targeting TYK2 and JAK1-containing complexes.
This compound is being developed for severe autoimmune diseases with high unmet need. Its clinical program is advanced, with registrational studies underway.
| Development Stage | Indication | Key Findings / Status |
|---|---|---|
| Phase 3 (Registrational) | Dermatomyositis (VALOR trial) | Trial initiated; based on rationale of blocking type I interferon pathway [2]. |
| Phase 2b (Registrational) | Systemic Lupus Erythematosus (SLE) | Top-line results expected in 2H 2023; targets interferon and other cytokines [2]. |
| Phase 2 (Completed) | Plaque Psoriasis, Psoriatic Arthritis, Hidradenitis Suppurativa, Ulcerative Colitis, Alopecia Areata | Statistically significant and clinically meaningful results in all 5 placebo-controlled studies [2]. |
In a 2024 network meta-analysis of treatments for moderate-to-severe alopecia areata, this compound 30 mg demonstrated high efficacy.
The clinical evidence for this compound is supported by a body of preclinical and clinical experimental data.
This compound's dual inhibition strategy distinguishes it from other agents in its class.
Brepocitinib is a small-molecule inhibitor that selectively targets TYK2 and JAK1 [1]. The JAK/STAT signaling pathway is a central communication node in cellular function, activated by more than 50 cytokines and growth factors, including interferons (IFN), interleukins (ILs), and colony-stimulating factors [2]. The pathway is evolutionarily conserved and comprises ligand-receptor complexes, JAKs, and STATs.
The diagram below illustrates the JAK/STAT signaling pathway and the points of inhibition by this compound.
This compound inhibits JAK1 and TYK2 kinase activity, blocking downstream JAK/STAT signaling.
A mass balance and metabolism study in six healthy male participants provided detailed pharmacokinetic and metabolic profile data after a single oral 60 mg dose of 14C-brepocitinib using accelerator mass spectrometry [3].
| Parameter | Value (Mean ± SD) | Details |
|---|---|---|
| Mass Balance Recovery | 96.7% ± 6.3% | Total recovery of the administered radioactive dose. |
| Urinary Recovery | 88.0% ± 8.0% | Majority of the dose eliminated via urine. |
| Fecal Recovery | 8.7% ± 2.1% | Minor portion of the dose eliminated via feces. |
| Time to Max Plasma Concentration (T~max~) | 0.5 hours | Rapid absorption of this compound. |
| Major Circulating Metabolite | M1 (37.1% of circulating radioactivity) | Formed by hydroxylation at the C5′ position of the pyrazole ring. |
| Parent Drug in Plasma | This compound (47.8% of circulating radioactivity) | |
| Fraction Metabolized by CYP3A4/5 | 0.77 (fm) | Primary metabolic pathway. |
| Fraction Metabolized by CYP1A2 | 0.14 (fm) | Secondary metabolic pathway. |
| Unstable Metabolite | M1 | Highly unstable in human plasma and phosphate buffer, leading to formation of aminopyrimidine cleavage product M2. |
Experimental Protocol: Mass Balance and Metabolism Study [3]
A Phase IIb clinical trial demonstrated the efficacy and safety of a topical cream formulation of this compound for mild-to-moderate Atopic Dermatitis (AD) [1].
| Treatment Group | Percentage Change from Baseline in EASI at Week 6 (Least Squares Mean, 90% CI) | Statistical Significance vs. Vehicle | | :--- | :--- | :--- | | Vehicle QD | -44.4 (-57.3 to -31.6) | (Reference) | | This compound 1% QD | -70.1 (-82.1 to -58.0) | P < 0.05 | | Vehicle BID | -47.6 (-57.5 to -37.7) | (Reference) | | This compound 1% BID | -75.0 (-83.8 to -66.2) | P < 0.05 |
Experimental Protocol: Phase IIb Dose-Ranging Study in AD [1]
This compound is being investigated in both oral and topical formulations. The oral form is in development for several autoimmune disorders, while the topical form has shown promise in mild-to-moderate Atopic Dermatitis [1] [3] [4].
This compound is a promising dual TYK2/JAK1 inhibitor. Preclinical and early clinical data characterize it as a potent, rapidly absorbed drug with metabolism primarily mediated by CYP3A4/5. Early-phase trials demonstrate clinically significant efficacy in atopic dermatitis with a favorable initial safety profile. Its development in both topical and oral formulations highlights its potential across multiple autoimmune disease areas.
Brepocitinib functions as an orthosteric inhibitor, competing with ATP for binding to the active, catalytic site on the TYK2 and JAK1 kinases [1]. This action prevents the phosphorylation and activation of the STAT proteins (Signal Transducer and Activator of Transcription), which are crucial for the expression of inflammatory genes.
The rationale for this compound's use in dermatomyositis is supported by in vitro studies demonstrating its protective effects at the cellular level.
Figure 2: Preclinical experimental workflow for evaluating this compound's protective effects on myotubes and endothelial cells.
The experimental methodology, as outlined in an abstract from the American College of Rheumatology, involved two main in vitro models [4]:
The key quantitative results from these experiments are summarized in the table below.
| Experimental Model | Induced Damage by IFN-I | Prevention with this compound (130 nM) | Prevention with this compound (1 µM) |
|---|---|---|---|
| Myotubes (Myosin surface area) | Reduced by ~40% (p < 0.0001) | Restored to ~96% of control (p < 0.001 vs. IFN-I) | Restored to 100% of control (p < 0.0001 vs. IFN-I) |
| Endothelial Cells (Network parameters: nodes, segment length, mesh area) | Reduced by 47-50% (p < 0.001) | Restored to 89-111% of control (p < 0.001 for all vs. IFN-I) | Restored to 89-111% of control (p < 0.001 for all vs. IFN-I) |
Table 1: Summary of preclinical results showing this compound's protection against IFN-I-induced damage. Data sourced from [4].
The strong preclinical rationale has been translated into clinical development, with a Phase 3 trial demonstrating significant efficacy.
The Phase 3 VALOR study (NCT05437263) in dermatomyositis patients demonstrated robust performance for this compound [5]:
| Efficacy Measure | This compound 30 mg | Placebo | p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Mean Total Improvement Score (TIS) at Week 52 | 46.5 | 31.2 | 0.0006 |
| Secondary Endpoints | |||
| Patients with moderate response (TIS ≥40) | > 67% | Not Reported | - |
| Patients with major response (TIS ≥60) | ~ 50% | Not Reported | - |
| Cutaneous clinical remission (in patients with mod.-severe skin disease) | 44% | 21% | - |
| Steroid-Sparing Effect | |||
| Patients achieving steroid dose ≤2.5 mg/day | 62% | 34% | - |
| Patients discontinuing steroids altogether | 42% | 23% | - |
| Onset of Action | Separation from placebo observed from Week 4 | - |
Table 2: Key efficacy outcomes from the Phase 3 VALOR study [5].
Understanding the drug's pharmacokinetic profile is critical for its application. A mass balance study in healthy volunteers revealed key characteristics [6]:
| Parameter | Finding |
|---|---|
| Absorption | Rapid (Tmax of total radioactivity and this compound: ~0.5 hours) |
| Elimination | Primarily renal |
| Mass Balance Recovery | 96.7% ± 6.3% of the dose |
| - Recovered in Urine | 88.0% ± 8.0% |
| - Recovered in Feces | 8.7% ± 2.1% |
| Primary Circulating Metabolite | M1 (formed by hydroxylation at the C5' position of the pyrazole ring); constituted 37.1% of circulating radioactivity |
| Primary Metabolic Enzymes | CYP3A4/5 (77%), CYP1A2 (14%) |
| Note on Metabolite M1 | Highly unstable in human plasma, undergoing chemical oxidation to form a cleavage product (M2). |
Table 3: Key pharmacokinetic and metabolic properties of this compound from a human mass balance study [6].
This compound represents a promising, targeted therapeutic approach based on a well-defined mechanism of TYK2/JAK1 inhibition. The robust preclinical data demonstrating protection against key pathological insults in dermatomyositis, combined with strong positive results from a landmark Phase 3 clinical trial, position it as a potential future standard of care for this condition [3] [5] [4].
Its development underscores the importance of targeting specific intracellular signaling hubs in complex autoimmune diseases. Beyond dermatomyositis, this compound is also being investigated for other immune-mediated conditions, including non-infectious uveitis and cutaneous sarcoidosis, which may share overlapping pathogenic cytokine pathways [5].
Brepocitinib is classified as a type I, ATP-competitive inhibitor [1]. It binds to the active catalytic (JH1) domain of TYK2 and JAK1, competing with ATP and preventing the kinase activity required for signal transduction [2] [1]. This action directly impacts the JAK-STAT pathway, a major signaling node for over 50 cytokines [3].
The following diagram illustrates the specific signaling pathway and how this compound intervenes.
This compound inhibits JAK1/TYK2, blocking cytokine signal transduction and STAT phosphorylation.
Preclinical studies provide direct evidence of this compound's ability to inhibit STAT phosphorylation. A study on human epidermal keratinocytes (HEKa) is particularly illustrative [4].
The methodology from this key experiment can be summarized as follows:
Experimental workflow for evaluating this compound's effects on STAT phosphorylation and related pathways.
The experimental results demonstrate this compound's significant inhibitory effects:
| Experimental Readout | Key Findings with this compound |
|---|---|
| STAT Phosphorylation | Significantly reduced phosphorylation of STAT1 and STAT3. Phosphorylated STAT3 levels dropped to 0.20–0.35 of the stimulated control in a concentration-dependent manner [4]. |
| Gene Expression | Concentration-dependent reduction in pro-inflammatory gene expression (IL-6, IL-12, CXCL10/IP-10, CCL2/MCP-1, ICAM-1). IL-6 expression was reduced to 0.31–0.69 of control levels [4]. |
| Keratinocyte Apoptosis | Significantly reduced IFN-induced apoptosis, decreasing the percentage of necrotic/late apoptotic cells by 28% to 61% [4]. |
The dual TYK2/JAK1 inhibition by this compound is designed to match the complex cytokine drivers of certain autoimmune diseases [2]. This approach offers a broader mechanism than single-cytokine targeting biologics, potentially benefiting patients with heterogeneous disease pathology [5] [2].
The table below summarizes the core characteristics of brepocitinib.
| Feature | Description |
|---|---|
| Drug Name | This compound |
| Classification | Selective TYK2/JAK1 inhibitor [1] |
| Mechanism of Action | Inhibits receptor-associated tyrosine kinases TYK2 and JAK1, blocking the intracellular JAK-STAT signaling pathway [1] [2]. |
| Primary Molecular Targets | TYK2 and JAK1 kinase domains [1]. |
| Administration | Once-daily oral tablet [1]. |
| Current Development Stage | Phase 3 clinical trial for active dermatomyositis (NCT05437263; VALOR Study) [1]. |
A key preclinical study investigated this compound's effects on interferon (IFN)-stimulated normal human epidermal keratinocytes (HEKa) [1]. The following table summarizes the quantitative results from this experiment.
| Experimental Readout | Stimulation Condition | This compound Treatment | Result (vs. Stimulated Control) |
|---|---|---|---|
| STAT3 Phosphorylation | Various cytokines | 130 nM & 1 µM | Concentration-dependent reduction; ratios between 0.20 and 0.35 [1]. |
| STAT1 Phosphorylation | Type I IFN or IFN-γ | 130 nM | Significant reduction [1]. |
| IL-6 Gene Expression | Various cytokines | 130 nM & 1 µM | Concentration-dependent reduction; levels between 0.31 and 0.69 of control [1]. |
| Gene Expression of IL-12, CXCL10 (IP-10), CCL2 (MCP-1), ICAM-1 | Various cytokines | 130 nM & 1 µM | Significant, concentration-dependent reductions [1]. |
| Keratinocyte Apoptosis | Type I IFN, IFN-γ, or both | 130 nM & 1 µM | Significant reduction; 28% to 61% decrease in necrotic/late apoptotic cells [1]. |
The in vitro study on human epidermal keratinocytes (HEKa) was conducted as follows [1]:
This workflow is summarized in the diagram below.
This compound acts by inhibiting the JAK-STAT pathway, crucial for inflammation [2]. The diagram below illustrates how this compound interferes with this signaling cascade in keratinocytes.
The preclinical data provides a strong mechanistic rationale for this compound's use in dermatomyositis, where skin involvement is a major concern [1]. The 130 nM concentration, which showed significant effects in the in vitro models, corresponds directly to the exposure achieved by the 30 mg dose being evaluated in the ongoing Phase 3 VALOR clinical trial [1]. By targeting key inflammatory pathways at the keratinocyte level, this compound represents a promising targeted therapeutic strategy.
The pharmacologic profile of brepocitinib is characterized by strong enzyme inhibition and effective suppression of cytokine signaling in cellular models.
| Parameter | JAK1 | TYK2 | JAK2 | JAK3 |
|---|---|---|---|---|
| Enzyme IC₅₀ | 23 nM [1] | 17 nM [1] | >3-fold higher than for JAK1/TYK2 [1] | >3-fold higher than for JAK1/TYK2 [1] |
| Cellular IC₅₀ (Whole Blood) | IFNγ: 17 nM [1] | IFNα: 22 nM IL-12: 36 nM [1] | | |
Based on pharmacokinetic data, a once-daily 30 mg dose of this compound is expected to achieve robust target engagement in patients, estimated to inhibit key cytokine pathways by 85-95% [1].
This compound's therapeutic rationale in dermatomyositis stems from its precise targeting of the dysregulated interferon pathway. The following diagram illustrates this core mechanism and the drug's action.
The diagram above shows how this compound blocks key cytokine pathways in dermatomyositis. The Type I Interferon (IFN-α/β) pathway is a primary driver of the disease [1]. When IFN-α/β binds to its receptor on the cell surface, it activates a receptor-associated complex of JAK1 and TYK2. This leads to the phosphorylation of STAT proteins, which move to the nucleus and turn on pro-inflammatory genes [1]. By directly inhibiting TYK2 and JAK1, this compound disrupts this signaling cascade at its origin, preventing the expression of interferon-stimulated genes and the subsequent inflammatory response.
The rationale for this compound is supported by preclinical data and evidence of clinical efficacy from late-stage trials.
The key experiments that defined this compound's profile are summarized below.
1. Recombinant Enzyme Inhibition Assays
2. Cellular Potency & Selectivity Assays
3. Cross-Study Dose-Response Analysis
Recent Phase 3 trial results demonstrate the clinical impact of this mechanism.
| Trial Name & Phase | Key Efficacy Results | Key Safety Results |
|---|
| VALOR (Phase 3) [2] | • Mean TIS (Week 52): 46.5 for 30 mg vs. 31.2 for placebo (p=0.0006) • Major Response (TIS ≥60): Achieved in nearly 50% of patients • Steroid-Sparing: 62% reduced corticosteroid use to ≤2.5 mg/day | • No increase in adverse events of special interest (e.g., malignancy, cardiovascular events) compared to placebo |
This compound is positioned to address a significant unmet need in dermatomyositis. Its primary differentiator is its oral route of administration in a treatment landscape dominated by intravenous infusions (like Octagam 10%, the only FDA-approved therapy) [3]. By targeting a broader cytokine network (IFN-I, IL-12, IL-23) than selective JAK1 inhibitors, it has the potential to treat both the muscle and skin manifestations of the disease effectively [2] [3].
The future development of this compound extends beyond dermatomyositis. It is also being investigated in Phase 2 and 3 trials for non-infectious uveitis, demonstrating the broad applicability of its mechanism across autoimmune conditions [4].
The primary evidence for brepocitinib's efficacy in dermatomyositis comes from the Phase 3 VALOR study. Understanding its design and outcomes is crucial for a technical assessment.
The VALOR study was a 52-week, global, double-blind, placebo-controlled trial, noted as the largest and longest of its kind in dermatomyositis [1] [2].
This compound 30 mg demonstrated clinically meaningful and statistically significant improvements over placebo.
| Result Category | Findings for this compound 30 mg vs. Placebo |
|---|---|
| Primary Endpoint | Mean TIS at Week 52: 46.5 vs. 31.2 (p=0.0006) [1] |
| Secondary Endpoints | Statistically significant improvement on all nine key secondary endpoints, including skin disease (CDASI), muscle disease (MMT-8), and functional ability (HAQ-DI) [1] |
| Response Rates | >66% of patients had a moderate response (TIS≥40); nearly 50% had a major response (TIS≥60) [1] |
| Steroid-Sparing Effect | Of patients on background steroids, 42% discontinued steroids entirely vs. 23% for placebo. 62% achieved a dose of ≤2.5 mg/day vs. 34% for placebo [1] |
| Onset of Action | Statistically significant separation from placebo on TIS and CDASI as early as Week 4 [1] |
In the VALOR study, the safety profile for this compound 30 mg was consistent with previous clinical trials [1]. Adverse events of special interest, including malignancy and cardiovascular and thromboembolic events, did not occur with greater frequency in the this compound 30 mg arm compared to the placebo arm [1] [5].
The scientific foundation for this compound is the central role of TYK2 and JAK1 in the cytokine signaling pathways that drive dermatomyositis pathology. The diagram below illustrates the targeted signaling mechanism.
This compound's dual inhibition of TYK2 and JAK1 suppresses a broader range of pathogenic cytokines implicated in dermatomyositis compared to selective inhibition of a single kinase, providing a strong rationale for its efficacy [1] [2].
This compound's development is situated within the emerging class of TYK2 inhibitors.
The table below summarizes data from an in vivo pig model study after 7 days of topical application. Concentrations are geometric means. dISFtot and dISFu are average concentrations from 0-8 hours on day 7, while biopsy data is from a single time point (8 hours) [1].
| Drug (Formulation) | dISFtot (nM) | dISFu (nM) | Fraction Unbound (Fu) | Upper Dermis Biopsy (μM) | Lower Dermis Biopsy (μM) |
|---|---|---|---|---|---|
| Brepocitinib (3% cream) | 10 | 6.9 | 0.68 [1] | 12.8 | 1.3 |
| This compound (0.3% cream) | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results |
| Tofacitinib (2% ointment) | 4.3 | 3.3 | 0.75 [1] | 2.9 | 0.2 |
| Ruxolitinib (1.5% cream) | 10 | 1.7 | 0.16 [1] | n.a. | n.a. |
| Crisaborole (2% ointment) | 99 | 4.2 | 0.04 [1] | 29.2 | 2.5 |
| Diclofenac (2% gel) | 301 | 3.0 | 0.01 [1] | 74.8 | 2.5 |
Key Insight: The data shows that dOFM effectively distinguishes dermal exposure between different drugs, dose frequencies (BID vs QD), and dose strengths (3% vs 0.3% this compound), with good reproducibility between studies [1] [2]. Biopsy measurements showed much higher and more variable concentrations, likely due to contributions from drug bound to tissue or associated with skin appendages, making them a less reliable measure of the pharmacologically active, unbound drug concentration [1].
This protocol is adapted from the comparative pharmacokinetic study [1] [2].
dISFtot) [1].Fu) was determined from the dOFM samples using rapid equilibrium dialysis (RED). The unbound concentration (dISFu) is calculated as dISFtot × Fu [1].The diagram below visualizes the side-by-side comparison of the two sampling methods as conducted in the pig model study.
This workflow highlights the key methodological difference: dOFM directly measures the unbound, pharmacologically active drug concentration in interstitial fluid, while biopsy measures total drug in a tissue homogenate [1].
The drive to measure unbound drug concentrations in interstitial fluid is grounded in the free drug hypothesis, which states that only the unbound drug is available to engage with its pharmacological target [1]. For topical drugs targeting skin diseases, the interstitial fluid of the dermis is often the relevant bio-compartment. Therefore, dISFu is considered a more reliable predictor of clinical efficacy than total tissue concentrations from biopsies [1].
This document outlines a strategy employing a Linear Mixed-Effects Regression (LMER) model to inform the clinical development of topical this compound, a TYK2/JAK1 inhibitor, for atopic dermatitis (AD) and psoriasis (PsO) [1].
1. Background and Objective
The goal was to characterize the relationship between the amount of topical Brepitinib applied and its resultant systemic concentration (trough concentration, C_Trough). This model was pivotal for predicting systemic exposure in future trials involving larger treated Body Surface Areas (BSAs) and pediatric populations, thereby guiding dose-strength selection and ensuring a sufficient safety margin [1].
2. Data Sources and Methodology
3. Key Quantitative Findings
The LMER analysis identified several critical factors impacting systemic exposure, summarized in the table below.
Table 1: Impact of Factors on Systemic Exposure from Topical Application
| Factor | Impact on Systemic Concentration (C_Trough) |
Notes / Clinical Implication |
|---|---|---|
| Disease Type | 45% lower in PsO patients vs. AD patients | For the same applied dose, systemic exposure differs by condition [1]. |
| Dose Strength | Significant impact | Higher dose strengths lead to higher systemic concentrations [1]. |
| Application Frequency | Significant impact | Twice-daily (BID) application leads to higher exposure than once-daily (QD) [1]. |
| Patient Age (vs. Adult) | Expected to be comparable for the same % BSA treated | Model predicts similar systemic exposure in pediatric and adult populations when the same percentage of body surface area is treated [1]. |
Table 2: Predicted Safety Margins for 3% Cream Formulation
| Application Regimen | Treated Body Surface Area (BSA) | Safety Margin | Clinical Implication |
|---|---|---|---|
| Once Daily (QD) | < 50% (in AD patients) | Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. | The proposed regimen is predicted to be safe for clinical evaluation. |
| Twice Daily (BID) | < 50% (in PsO patients) | Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. | The proposed regimen is predicted to be safe for clinical evaluation. |
Protocol 1: LMER for Topical this compound Pharmacokinetics
This protocol is adapted from the analysis of Phase 2b data [1].
C_Trough) and to predict exposures for higher treated BSAs.lme4 package is commonly used for fitting LMER models [2].C_Trough is the dependent variable. Fixed effects include dose strength, application frequency, and disease type. Random effects are included to account for inter-individual variability.C_Trough for new scenarios (e.g., different BSAs, pediatric populations).Protocol 2: Population PK Modeling for Oral this compound
This protocol is based on the established population PK model for oral this compound [3] [4].
The following diagrams, created using Graphviz DOT language, illustrate the core concepts and workflows described in the application notes.
Diagram 1: LMER Modeling and Application Workflow
This diagram outlines the strategic process of building and applying the LMER model to inform clinical development [1].
Diagram 2: this compound Mechanism and PK Pathway
This diagram illustrates the mechanism of action of this compound and the pathway from administration to systemic exposure, integrating information from both topical and oral formulations [1] [3] [5].
1. Introduction Atopic Dermatitis (AD) is a chronic, inflammatory, and pruritic skin disease affecting a significant portion of the population. The Janus kinase (JAK) signaling pathway is implicated in the pathogenesis of AD, making it a valuable therapeutic target [1]. Brepocitinib (PF-06700841) is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and JAK1. A topical formulation was developed to provide effective symptom reduction while minimizing systemic exposure, offering a potential novel treatment for mild-to-moderate AD [1] [2].
2. Trial Design and Methodology This section details the core design of the phase IIb trial (NCT03903822).
2.1. Study Overview
2.2. Participant Criteria Key inclusion criteria were [1]:
2.3. Treatment Protocol A total of 292 participants were randomized equally into one of eight treatment arms to receive either once-daily (QD) or twice-daily (BID) applications for 6 weeks [1]. The target dose application rate was predefined as 2 mg of formulation per cm² of treated BSA [2].
Table 1: Treatment Arms and Dosing Regimens
| Treatment Arm | Dosing Frequency |
|---|---|
| Vehicle | Once Daily (QD) |
| This compound 0.1% (1 mg/g) | QD |
| This compound 0.3% (3 mg/g) | QD |
| This compound 1.0% (10 mg/g) | QD |
| This compound 3.0% (30 mg/g) | QD |
| Vehicle | Twice Daily (BID) |
| This compound 0.3% (3 mg/g) | BID |
| This compound 1.0% (10 mg/g) | BID |
2.4. Endpoints
3. Efficacy and Safety Results
3.1. Efficacy Outcomes At Week 6, this compound 1% QD and 1% BID groups demonstrated statistically significant, greater percentage reductions in EASI total score compared to their respective vehicle groups [1].
Table 2: Primary Efficacy Endpoint at Week 6 (Least Squares Mean Percentage Change from Baseline in EASI)
| Treatment Group | Percentage Reduction (90% CI) |
|---|---|
| Vehicle QD | -44.4% (-57.3 to -31.6) |
| This compound 1% QD | -70.1% (-82.1 to -58.0) |
| Vehicle BID | -47.6% (-57.5 to -37.7) |
| This compound 1% BID | -75.0% (-83.8 to -66.2) |
3.2. Safety and Tolerability
4. Mechanism of Action and Pharmacokinetics
4.1. Signaling Pathway and Inhibition this compound acts as an orthosteric inhibitor, competing with ATP for binding to the active site of the TYK2 and JAK1 catalytic domains [3]. This action inhibits the signaling of multiple cytokines involved in AD pathogenesis, including TYK2-dependent interleukins (IL-12, IL-23) and those signaling through JAK1 (IL-4, IL-13, IL-22, IL-31, TSLP) [2] [3]. The following diagram illustrates this targeted pathway and inhibition logic.
4.2. Pharmacokinetic Profile A quantitative analysis of this and another trial established a linear relationship between the amount of active drug applied and the systemic trough concentration (CTrough) [2]. This model predicts that systemic exposure in pediatric patients would be comparable to adults when the same percentage of BSA is treated, informing safe dose-strength selection for future trials [2].
This protocol outlines the detailed methodology for the treatment phase of the clinical trial.
1. Materials
2. Pre-Treatment Procedures
3. Treatment Administration
4. Data Collection and Monitoring
The phase IIb trial (NCT03903822) demonstrates that topical this compound at 1% strength, administered both QD and BID, is an effective and well-tolerated treatment for mild-to-moderate Atopic Dermatitis, showing significant improvement in the EASI score compared to vehicle control [1]. The safety profile is favorable, with no serious adverse events or deaths reported, and pharmacokinetic modeling supports a wide safety margin for systemic exposure [1] [2]. These promising results warrant further investigation in larger phase III trials with longer treatment durations to confirm long-term efficacy and safety.
Monitoring the trough concentration of brepocitinib is crucial in clinical development to balance efficacy and safety, especially for topical formulations where systemic exposure must be minimized.
The following protocol is synthesized from the phase 2b clinical studies of topical this compound in AD and PsO.
While the specific analytical technique is not detailed in the provided results, standard bioanalytical methods for quantifying small molecules in plasma, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are typically used for this purpose due to high sensitivity and specificity.
A Linear Mixed-Effects Regression (LMER) model was developed to characterize the relationship between the amount of drug applied topically and the resulting systemic CTrough [1] [2].
Model Equation:
The foundational model equation used was [2]:
C_Trough = Int + Slope * (BWT_i / 70)^-0.75 * AMT_Drug
Definition of Model Parameters:
| Parameter | Description | Value/Handling in Model |
|---|---|---|
| CTrough | Systemic trough plasma concentration (ng/mL) | Dependent variable |
| Int | Intercept | Fixed at 0 (no exposure without treatment) [2] |
| Slope | Population average slope (proportional to F/CL) | Estimated; includes inter-individual variability [2] |
| BWTi | Individual's baseline body weight (kg) | Covariate, allometrically scaled [2] |
| AMTDrug | Amount of active drug applied per dose (mg) | Calculated from cream amount and strength [2] |
Calculation of AMTDrug:
The amount of active drug applied was calculated as follows [2]:
AMT_Drug = Dose_Strength * AMT_Cream
where AMT_Cream is the average amount of cream applied per dose, calculated from the total amount used over a dispensing interval.
The application of the LMER model to data from 256 patients yielded critical insights for trial design [1] [2].
Table: Key Findings from the LMER Analysis
| Finding | Description | Implication for Trial Design |
|---|---|---|
| Disease-Specific Exposure | Systemic concentration in PsO patients was 45% lower than in AD patients at the same dose [1] [2]. | Supports different BSA treatment limits for AD vs. PsO populations. |
| Age Group Comparison | When applied to the same percentage of BSA, systemic exposure is predicted to be comparable between adults and children [1] [2]. | Facilitates pediatric trial design by bridging from adult data. |
| Safety Margin | Applying 3% cream to <50% BSA maintains a minimum threefold safety margin relative to non-clinical safety findings and clinical hematologic markers [1] [2]. | Informs safe dose-strength selection and maximum treatable BSA limits. |
The following diagram illustrates the integrated strategy of using modeling and safety data to inform clinical trial design for topical this compound, summarizing the workflow described in the research [2].
Brepocitinib is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This dual mechanism allows it to target key cytokine pathways implicated in inflammatory skin diseases.
A topical cream formulation has been developed to maximize local efficacy while minimizing systemic exposure. The following workflow outlines the overall strategy for informing its clinical trial design.
Data from two Phase 2b clinical trials (NCT03903822 for AD and NCT02969018 for PsO) were analyzed to characterize the relationship between the amount of drug applied and systemic trough concentration (CTrough) [1] [2]. The following table summarizes the core quantitative findings.
Table 1: Key Pharmacokinetic and Exposure Relationships for Topical this compound
| Parameter | Value or Relationship | Context / Conditions |
|---|---|---|
| Target Application Rate (APR) | 2 mg formulation per cm² of treated BSA | Applied to diseased skin for both AD and PsO [1] [2] |
| Dose Strengths Tested | 0.1%, 0.3%, 1%, and 3% cream | In Phase 2b trials [1] [2] |
| Systemic Exposure (PsO vs. AD) | 45% lower in PsO patients | Predicted from the same applied dose [1] [2] [3] |
| Adult vs. Pediatric Exposure | Comparable systemic exposure | When applied to the same percentage of BSA [1] [2] |
| Proposed Safe Regimen (3% cream) | AD: Once Daily (QD) to < 50% BSA PsO: Twice Daily (BID) to < 50% BSA | Maintains ≥3-fold safety margin over systemic exposure of oral 30 mg QD [1] [2] [3] |
The relationship between the applied drug and systemic exposure is formally characterized by a Linear Mixed-Effects Regression (LMER) model.
Table 2: Core Variables in the LMER Model
| Variable | Symbol | Unit | Description |
|---|---|---|---|
| Systemic Trough Concentration | CTrough | ng/mL | Measured plasma concentration pre-dose [1] [2] |
| Amount of Active Drug | AMTDrug | mg | Calculated as: (Dose Strength) × (AMTCream) [1] [2] |
| Amount of Cream | AMTCream | mg | (Cream disposed - Cream returned) / (Number of actual doses) [1] [2] |
| Body Weight Effect | BWTi | kg | Included as a power function: (BWTi/70)-0.75 [1] [2] |
Accurate BSA calculation is fundamental for dosing topical this compound. Discrepancies between different BSA formulas can be as high as 0.5 m² for a standard adult, which could significantly impact drug exposure and safety [4].
The following workflow details the specific steps for developing the pharmacokinetic model and simulating exposure scenarios.
1. Data Collection and Curation
2. Model Development and Simulation
Informing the final dose and BSA limits is a two-part process that integrates exposure predictions with established safety data.
Table 3: Safety and Dose Selection Strategy
| Step | Action | Description & Purpose |
|---|---|---|
| 1 | Establish Safety Thresholds | Leverage non-clinical toxicology data and hematologic markers (e.g., changes in platelet count) from oral this compound clinical trials to define a maximum acceptable systemic concentration [1] [2]. |
| 2 | Define Safe Margins | Compare simulated topical systemic exposures (CTrough) from various regimens against the safety thresholds. A regimen is considered safe if it maintains a predefined margin (e.g., at least a threefold margin below the threshold) [1] [2] [3]. |
This combined modeling and simulation approach supported the proposal that applying a 3% cream to up to 50% BSA is safe, with AD patients using it once daily and PsO patients twice daily [1] [2] [3].
The development of topical this compound exemplifies a modern, model-informed drug development approach. The application is guided by a standardized BSA-based calculation (2 mg/cm²) and a robust LMER model that predicts systemic exposure. Key insights include a 45% lower systemic exposure in PsO compared to AD and comparable exposure between adults and children when the same percentage of BSA is treated. The proposed regimen of a 3% cream applied to less than 50% BSA maintains a safety margin supported by integrated pharmacokinetic and safety analysis.
Brepocitinib (PF-06700841) represents a novel dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor currently in development for multiple immuno-inflammatory diseases, including atopic dermatitis (AD) and psoriasis (PsO) [1]. The therapeutic strategy involves both oral and topical formulations, with the topical variant offering particular promise for pediatric populations due to potentially reduced systemic exposure compared to oral administration [2]. The dual inhibition mechanism simultaneously targets both TYK2 and JAK1 pathways, potentially providing superior efficacy in inflammatory skin conditions compared to agents inhibiting either target alone, particularly in diseases with strong type 1 interferon and gamma interferon pathophysiology [3].
Pediatric drug development presents unique challenges, particularly for topical formulations where systemic exposure must be carefully characterized to ensure safety [4]. Understanding the relationship between applied dose, percentage of treated body surface area (BSA), and resultant systemic concentrations is critical for dose optimization and establishing safe use parameters in children [2]. This is especially important for JAK inhibitors, which carry class-specific safety concerns including potential effects on hematological parameters and immune function [5]. The following application notes and protocols detail comprehensive strategies for predicting this compound systemic exposure in pediatric populations using quantitative modeling approaches, leveraging data from adult clinical trials with appropriate physiological scaling.
The foundation of this compound systemic exposure prediction rests on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data in adults with atopic dermatitis and psoriasis [1]. This model characterizes the relationship between topically applied drug and systemic trough concentrations (CTrough), serving as a critical tool for exposure prediction across different dosing scenarios and patient populations. The core model structure is represented by the following equation:
CTrough = Int + Slope · (BWTi/70)-0.75 · AMTDrug
Where CTrough represents the systemic trough concentration (ng/mL), Int is the intercept fixed at 0 (reflecting no systemic exposure without treatment), Slope describes the individual exposure relationship, BWTi is baseline body weight (kg), and AMTDrug is the amount of active drug applied (mg) [2]. The allometric scaling factor (BWTi/70)-0.75 accounts for expected clearance differences based on body weight, referenced to a standard 70 kg adult [4].
The model incorporates several key covariates that significantly impact this compound systemic exposure:
Table 1: LMER Model Parameters for Topical this compound Systemic Exposure Prediction
| Parameter | Symbol | Value | Unit | Explanation |
|---|---|---|---|---|
| Intercept | Int | 0 (fixed) | ng/mL | Assumes no systemic exposure without drug application |
| Allometric exponent | - | -0.75 (fixed) | - | Standard allometric scaling for clearance |
| Reference weight | - | 70 | kg | Standard adult reference weight |
| Target application rate | APR | 2 | mg/cm² | Applied formulation density per treated BSA |
| Disease modifier (PsO vs. AD) | - | -45% | % | Reduced systemic exposure in psoriasis vs. atopic dermatitis |
Safety thresholds for systemic this compound exposure were established through integration of non-clinical toxicology data and clinical hematological markers from oral this compound studies [1]. This approach leveraged the extensive safety database from oral administration to define systemic exposure limits that maintain adequate safety margins for topical use. The safety assessment incorporated:
The combined modeling and safety assessment approach enabled identification of dose strengths and treated BSA limits that maintain systemic exposures below levels associated with adverse effects, particularly important for pediatric populations with potentially different susceptibility to systemic effects [1].
Pediatric systemic exposure predictions were derived through allometric scaling of the adult LMER model, incorporating age-appropriate and weight-based adjustments [2]. This approach assumed that when topical this compound is applied to the same percentage of BSA, systemic exposures would be comparable between adults and children, accounting for body size differences through the allometric function [4]. The validity of this assumption stems from similar skin permeability characteristics and the dominance of BSA-based (rather than absolute) dosing in determining systemic exposure for topical medications.
Figure 1: Modeling Strategy for Pediatric Systemic Exposure Prediction of Topical this compound. The workflow integrates adult topical pharmacokinetic data with safety information from oral studies to predict pediatric exposure through allometric scaling.
Based on the LMER model simulations, systemic exposure to this compound following topical application varies significantly based on disease indication, dose strength, and application frequency [1]. The following table summarizes predicted steady-state trough concentrations (CTrough) across different clinical scenarios, providing critical reference values for trial design and safety assessment:
Table 2: Predicted Systemic Trough Concentrations of Topical this compound Across Patient Populations
| Population | Dose Strength | Application Frequency | Treated BSA | Predicted CTrough (ng/mL) | Safety Margin |
|---|---|---|---|---|---|
| Adult AD | 3% | Once Daily | 50% | Model-derived | ≥3-fold |
| Adult PsO | 3% | Twice Daily | 50% | 45% lower than AD | ≥3-fold |
| Pediatric AD | 3% | Once Daily | 50% | Comparable to adult (same % BSA) | ≥3-fold |
| Pediatric PsO | 3% | Twice Daily | 50% | 45% lower than pediatric AD | ≥3-fold |
| Adult AD | 3% | Once Daily | 22% (tested) | Actual data from trials | ~1.9-fold |
The disease-specific difference in systemic exposure, with psoriasis patients exhibiting approximately 45% lower concentrations compared to atopic dermatitis patients at equivalent dosing, likely reflects fundamental differences in skin barrier integrity and inflammatory milieu between these conditions [2]. The comparable exposure between adults and children when normalized to percentage BSA treated supports the pediatric extrapolation approach and provides confidence in using adult data to inform pediatric development [1].
The safety margin represents the fold-difference between predicted systemic exposure after topical application and the exposure associated with adverse effects based on oral this compound data [2]. The established threefold safety margin provides adequate assurance of safety while allowing sufficient dosing flexibility for efficacy:
Table 3: Safety Margin Analysis for Topical this compound
| Parameter | Value | Basis |
|---|---|---|
| Target safety margin | ≥3-fold | Based on non-clinical toxicology and clinical hematological markers |
| Achieved margin (3% QD AD, ≤50% BSA) | ≥3-fold | Maintained across indicated dosing range |
| Achieved margin (3% BID PsO, ≤50% BSA) | ≥3-fold | Maintained across indicated dosing range |
| Maximum tested BSA (AD trials) | 22% | Associated with ~1.9-fold margin at highest dose strength |
| Critical safety endpoints | Clinical hematological markers | Lymphocyte counts and other parameters from oral studies |
The safety assessment strategy exemplifies a model-informed drug development approach, integrating information across formulations (oral and topical), populations (adults and children), and data types (clinical and non-clinical) to maximize the information value while prioritizing patient safety [1].
Objective: To characterize the relationship between topically applied this compound and systemic trough concentrations using linear mixed-effects regression analysis.
Materials and Methods:
Data Analysis:
Quality Control:
Objective: To predict this compound systemic exposure in pediatric patients through allometric scaling of adult topical pharmacokinetic data.
Materials and Methods:
Simulation Approach:
Output Analysis:
Figure 2: this compound Mechanism of Action in JAK-STAT Signaling Pathway. This compound selectively inhibits TYK2 and JAK1, modulating multiple cytokine pathways implicated in inflammatory skin diseases while potentially preserving JAK2-mediated functions.
Objective: To define safe systemic exposure thresholds for topical this compound based on integrated analysis of non-clinical and clinical safety data.
Materials and Methods:
Analysis Approach:
Output Delivery:
The modeling and simulation approach described herein directly informs pediatric trial design for topical this compound, enabling efficient development while prioritizing patient safety:
The approach to pediatric systemic exposure prediction for this compound aligns with strategies employed for other JAK inhibitors, though with formulation-specific considerations:
The comprehensive strategy for predicting this compound systemic exposure in pediatric populations exemplifies model-informed drug development approaches that efficiently leverage adult data while incorporating pediatric-specific considerations [1]. The established LMER model successfully characterizes the relationship between topical application and systemic exposure, enabling extrapolation to pediatric populations through allometric scaling and providing confidence in trial design decisions [2].
Future directions should include:
The integration of quantitative pharmacology, safety assessment, and pediatric extrapolation presented in these application notes provides a robust framework for the development of topical this compound in pediatric populations with atopic dermatitis and psoriasis, potentially offering a valuable new treatment option for these patients with an appropriate benefit-risk profile [1] [2].
The efficacy of topical brepocitinib varies significantly between atopic dermatitis (AD) and plaque psoriasis (PsO), influencing dosing recommendations.
In a phase IIb study of patients with mild-to-moderate AD, this compound showed statistically significant efficacy compared to a vehicle control at week 6 [1] [2].
The table below summarizes the percentage change from baseline in the Eczema Area and Severity Index (EASI) score for different dosing regimens [1]:
| Dosing Regimen | Least Squares Mean (LSM) Percentage Change in EASI at Week 6 (90% CI) |
|---|---|
| This compound 1.0% QD | -70.1% (-82.1 to -58.0) |
| Vehicle QD | -44.4% (-57.3 to -31.6) |
| This compound 1.0% BID | -75.0% (-83.8 to -66.2) |
| Vehicle BID | -47.6% (-57.5 to -37.7) |
A phase IIb study in mild-to-moderate chronic plaque psoriasis yielded different results. The primary endpoint (change in Psoriasis Area and Severity Index (PASI) score at week 12) was not met for any this compound dose group compared to the vehicle [3].
The table below outlines the results, showing a modest trend of improved response with BID dosing, though not statistically significant [3]:
| Dosing Regimen | LSM Change from Baseline in PASI at Week 12 |
|---|---|
| This compound QD Groups (0.1% to 3.0%) | -1.4 to -2.4 |
| Vehicle QD | -1.6 |
| This compound BID Groups (0.3% to 3.0%) | -2.5 to -3.0 |
| Vehicle BID | -2.2 |
This compound is a small-molecule dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) [4]. This dual mechanism allows it to target a broad spectrum of cytokines implicated in inflammatory skin diseases.
The diagram below illustrates the key signaling pathways inhibited by this compound in the context of AD and PsO pathogenesis:
Rationale for Topical Administration and Dosing: Topical formulation aims to maximize drug concentration at the site of disease (skin) while minimizing systemic exposure and potential side effects [4]. The amount of active drug delivered depends on the dose strength (percentage of cream), frequency of application (QD or BID), and the treated Body Surface Area (BSA). Pharmacokinetic models are used to predict systemic exposure and guide safe BSA limits for different patient populations [4] [5].
The following methodology is synthesized from the phase IIb clinical trials referenced in the search results [1] [2] [3].
Objective: To evaluate the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate atopic dermatitis or plaque psoriasis.
Key Protocol Elements:
Detailed Administration Procedure:
Primary Efficacy Endpoint:
Pharmacokinetic (PK) Assessments:
Safety Profile: In clinical trials, topical this compound was generally well-tolerated. Adverse events occurred at similar rates across active treatment and vehicle groups, with no clear dose-dependent trend. There were no reports of serious adverse events or deaths related to the treatment in the AD study [1] [2] [3]. One case of herpes zoster was reported in the PsO trial [3].
Informing Trial Design with PK Modeling: A critical aspect of development is using a Linear Mixed-Effects Regression (LMER) model to predict systemic exposure. This model establishes a relationship between the amount of active drug applied and the resultant systemic trough concentration [4] [5].
For researchers designing future clinical trials with topical this compound, the key takeaways are:
The development of topical dermatological products faces significant challenges in accurately measuring drug delivery to target skin tissues. Traditional methods like dermal biopsies often fail to distinguish between pharmacologically active unbound drug concentrations and total drug levels including tissue-bound drug and drug associated with skin appendages. This limitation substantially contributes to the high failure rates observed in mid-to-late stage clinical development of topical drugs, as tissue exposure at the target site remains poorly characterized [1]. The free drug hypothesis posits that only unbound drug molecules are available for pharmacological activity, making accurate measurement of these fractions critical for rational drug development [2].
Dermal Open Flow Microperfusion (dOFM) has emerged as a novel sampling technology that enables direct measurement of drug concentrations in dermal interstitial fluid (ISF) under in vivo conditions. Unlike dermal microdialysis (dMD), which has limitations in sampling lipophilic drugs, dOFM allows for direct access to ISF without a semi-permeable membrane, enabling more accurate measurement of a wider range of compounds [1] [2]. This technical advance is particularly valuable for comparative assessment of drug delivery across different formulations and dosing regimens, providing critical data for go/no-go decisions in topical drug development pipelines. The pig model was selected for these investigations as pig skin is considered most similar to human skin in terms of skin anatomy and permeability characteristics, providing superior translational value compared to other animal models [1].
Table 1: Test Articles and Application Details
| Test Article | Formulation Type | Strength | Application Rate | Application Frequency |
|---|---|---|---|---|
| Brepocitinib | Cream | 3% and 0.3% | 2.0 mg/cm²/dose | BID, QD (in Study#2) |
| Tofacitinib | Ointment | 2% | 3.0 mg/cm²/dose | BID |
| Crisaborole | Ointment | 2% | 3.0 mg/cm²/dose | BID |
| Ruxolitinib | Cream | 1.5% | 2.0 mg/cm²/dose | BID |
| Diclofenac Diethylamine | Gel | 2% | 2.5 mg/cm²/dose | BID |
| PF-06763809 | Solution | 2.3% | 2.5 µL/cm²/dose | BID |
| PF-06263276 | Solution | 4% | 2.5 µL/cm²/dose | BID |
The formulations were developed with consideration for optimal skin penetration and acceptable product stability. The this compound cream formulation vehicle was identical for both the 3% and 0.3% strengths to enable direct comparison of concentration effects [1] [2]. All drugs were manufactured by Pfizer, except for diclofenac diethylamine (Voltadol Forte 2% gel), which was sourced commercially in Austria [1].
Figure 1: Experimental workflow for dermal pharmacokinetic assessment of this compound using dOFM and biopsy methods in a pig model.
The dOFM method demonstrated sufficient intra-study precision to distinguish interstitial fluid concentrations between different drugs, dose frequencies, and dose strengths, with good reproducibility between studies. In contrast, biopsy concentrations showed much higher and more variable values, likely due to contributions from drug bound to tissue and drug associated with skin appendages [1] [2]. The dOFM measurements directly quantified the unbound drug concentration in dermal interstitial fluid, which is considered the pharmacologically active fraction according to the free drug hypothesis [2].
The standard dOFM measurements were consistent with values obtained using the recirculation approach, validating the methodological accuracy [1]. This orthogonal verification strengthens confidence in dOFM as a robust sampling technique for dermal pharmacokinetic assessments. The reduced variability observed with dOFM compared to biopsy methods enables more precise discrimination between formulations and dosing regimens, potentially leading to more informed decisions in topical drug development [1] [2].
Table 2: Dermal Pharmacokinetic Parameters for this compound and Comparator Drugs
| Drug | MW (Da) | cLogP | Fu* | dOFM avg (nM) | dISFtot avg (nM) | dISFu avg (nM) | Biopsy Upper Dermis (μM) | Biopsy Lower Dermis (μM) |
|---|---|---|---|---|---|---|---|---|
| Diclofenac 2% | 296 | 4.3 | 0.01 | 31.0 | 301 | 3.0 | 74.8 | 2.5 |
| Crisaborole 2% | 251 | 2.6 | 0.04 | 11.2 | 99 | 4.2 | 29.2 | 2.5 |
| This compound 3% | 389 | 1.6 | 0.68 | 3.1 | 10 | 6.9 | 12.8 | 1.3 |
| Ruxolitinib 1.5% | 306 | 2.5 | 0.16 | 1.6 | 10 | 1.7 | n.a | n.a |
| Tofacitinib 2% | 312 | 1.5 | 0.75 | 1.4 | 4.3 | 3.3 | 2.9 | 0.2 |
| PF-06763809 2.3% | 498 | 3.8 | 0.05 | 0.2 | 1.8 | 0.1 | 3.1 | 0.2 |
| PF-06263276 4% | 567 | ~4.0 | ~0.001 | 0.1 | 1.1 | 0.001 | 2.9 | 0.2 |
Fu refers to the fraction of unbound drug assessed by rapid equilibrium dialysis (RED) in dOFM samples from pigs. Concentration data are geometric means (dISFtot/dISFu average 0-8 h: N = 12 profiles for this compound, N = 6 profiles for others; biopsies at 8 h: N = 36 for this compound, N = 18 for others) [2].
This compound demonstrated favorable dermal delivery with dOFM concentrations of 3.1 nM, which correlated with its known clinical efficacy in atopic dermatitis Phase 2 trials [2]. The fraction unbound for this compound was 0.68, indicating that a substantial proportion of the drug in the dermal interstitial fluid is pharmacologically available [2]. The comparison between this compound 3% and 0.3% formulations showed that dOFM could reliably distinguish between different dose strengths, demonstrating the methodological sensitivity for formulation optimization [1].
While this application note focuses primarily on topical administration, understanding the systemic pharmacokinetics of this compound provides valuable context. Population pharmacokinetic modeling of oral this compound has characterized its exposure in different patient populations [3]:
Figure 2: Detailed workflow for the implementation of dermal pharmacokinetic studies using dOFM and biopsy methods in a pig model.
The dOFM pig model represents a robust and reproducible method for directly determining topical drug concentration in dermal interstitial fluid, providing critical data for formulation optimization and dose selection in topical drug development [1] [2]. The methodology enables comparative assessment of different drugs, formulations, and dosing regimens, supporting more informed decisions in drug development pipelines. The superior performance of dOFM compared to biopsy methods for measuring pharmacologically active drug concentrations suggests its potential utility in bioequivalence assessment of topical products [1].
This compound's development program extends beyond topical administration, with oral formulation showing promising results in Phase 3 trials for dermatomyositis [4] [5]. The VALOR study demonstrated that once-daily oral this compound 30 mg achieved clinically meaningful and statistically significant improvement compared to placebo on the primary endpoint and all nine key secondary endpoints [4]. The dual TYK2/JAK1 inhibition profile of this compound suppresses key cytokines linked to autoimmunity—including type I IFN, type II IFN, IL-6, IL-12, and IL-23—providing a mechanistic rationale for its efficacy in multiple autoimmune conditions [5] [6].
The regulatory landscape for this compound continues to evolve, with Priovant Therapeutics planning to file an NDA for this compound in dermatomyositis in the first half of 2026 [4]. Additionally, this compound has received Fast Track Designation from the FDA for non-infectious uveitis, facilitating its development in this indication [7]. The comprehensive pharmacokinetic data generated using methodologies like dOFM will support these regulatory submissions by providing robust evidence of target tissue exposure [1] [3].
The dOFM methodology in pig models provides a valuable tool for assessing dermal pharmacokinetics of topical formulations, with particular relevance for development candidates like this compound. The ability to directly measure unbound drug concentrations in dermal interstitial fluid addresses a critical gap in traditional topical drug development approaches. The comparative data generated using this methodology enables more informed decisions regarding formulation optimization, dosing regimen selection, and candidate prioritization.
As the field advances, integration of dOFM with complementary techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) may provide even more comprehensive understanding of drug distribution in skin tissues [1]. The ongoing clinical development of this compound across multiple autoimmune indications demonstrates the compound's potential as a transformative therapy for conditions with high unmet medical need [4] [5] [6].
Brepocitinib is a potent dual TYK2/JAK1 inhibitor currently in development for various immuno-inflammatory diseases, including topical formulations for psoriasis and atopic dermatitis. Accurate determination of dermal pharmacokinetics (PK) is crucial for successful topical drug development, as it ensures sufficient drug concentrations at the target site while minimizing systemic exposure. Dermal Open Flow Microperfusion (dOFM) has emerged as a robust in vivo sampling technique that directly measures unbound drug concentrations in dermal interstitial fluid (ISF), providing a more reliable assessment of dermal exposure compared to traditional methods like tissue biopsies. This application note provides detailed methodologies for measuring this compound interstitial fluid concentrations using dOFM, based on recent preclinical and clinical studies.
The critical limitation of conventional biopsy methods lies in their inability to distinguish between pharmacologically active unbound drug and drug bound to tissue components or associated with skin appendages. dOFM overcomes this limitation by continuously sampling the interstitial fluid directly from the dermis, providing real-time data on unbound drug concentrations that are pharmacologically relevant according to the free drug hypothesis. This technical advantage makes dOFM particularly valuable for topical drug development, where target engagement depends on achieving sufficient unbound drug concentrations at the site of action.
Table 1: this compound formulations used in dOFM studies
| Formulation Type | Strength | Application Rate | Application Frequency | Study Reference |
|---|---|---|---|---|
| Cream | 3% | 2.0 mg/cm²/dose | BID (Twice Daily) | [1] |
| Cream | 0.3% | 2.0 mg/cm²/dose | BID (Twice Daily) | [1] |
| Cream | 3% | 2.0 mg/cm²/dose | QD (Once Daily) | [1] [2] |
| Cream | 1% | 2.0 mg/cm²/dose | QD or BID | [2] |
| Cream | 0.3% | 2.0 mg/cm²/dose | QD or BID | [2] |
| Cream | 0.1% | 2.0 mg/cm²/dose | QD or BID | [2] |
The domestic pig (Sus scrofa domesticus) serves as the optimal animal model for dermal pharmacokinetic studies of this compound due to the high similarity between pig and human skin in terms of anatomical structure and permeability characteristics. Studies should utilize female domestic pigs weighing approximately 30-40 kg, with study protocols typically lasting 7 days of repeated topical administration to achieve steady-state conditions. The pig model provides sufficient skin surface area for multiple simultaneous measurements and has demonstrated excellent reproducibility between studies, making it a predictive model for human dermal pharmacokinetics [1].
Dermal Open Flow Microperfusion operates on the principle of continuous fluid exchange within the dermal interstitial space. The technique employs minimally invasive hollow fiber probes that are inserted intracutaneously to perfuse the tissue with an isotonic solution that closely resembles interstitial fluid composition. Unlike microdialysis, dOFM probes feature macropermeable membranes that allow unrestricted exchange of large and small molecules, including proteins and protein-bound drugs, enabling more accurate sampling of lipophilic compounds like this compound. The direct flow-through design eliminates membrane-related recovery issues associated with microdialysis, providing absolute concentrations of analytes in the interstitial fluid [1].
This compound concentrations in dOFM samples are quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analytical method should be validated according to regulatory guidelines for selectivity, sensitivity, accuracy, and precision. Given the low sample volumes generated by dOFM (typically 60-120 μL per collection interval), the LC-MS/MS method should be optimized for high sensitivity with a lower limit of quantification (LLOQ) of at least 0.1 nM for this compound. Sample preparation may include protein precipitation followed by solid-phase extraction to concentrate analytes and remove interfering matrix components [1] [2].
Figure 1: Workflow for dOFM sampling and analysis of this compound in dermal interstitial fluid
Table 2: Comparison of dOFM and biopsy methods for assessing dermal exposure of this compound
| Parameter | dOFM Method | Biopsy Method |
|---|---|---|
| Measured Fraction | Unbound drug in dermal interstitial fluid | Total drug in tissue homogenate (bound + unbound) |
| Spatial Resolution | Continuous temporal resolution over time | Single time point per biopsy |
| Sample Matrix | Pure interstitial fluid | Heterogeneous tissue homogenate |
| Invasiveness | Minimally invasive, continuous sampling | Terminal or severely limited serial sampling |
| Precision (CV%) | Sufficient intra-study precision to distinguish concentrations between different drugs, dose frequencies, and strengths | Higher variability due to tissue heterogeneity |
| Reproducibility | Good reproducibility between studies | More variable between studies |
| Drug Recovery | Not affected by drug lipophilicity | Challenging for lipophilic drugs due to extensive tissue binding |
| Physiological Relevance | Measures pharmacologically active unbound concentration | Overestimates exposure due to inclusion of bound drug |
Recent studies directly comparing dOFM and biopsy methods for this compound assessment revealed significant differences in the measured concentrations and interpretation of dermal exposure. After 7 days of twice-daily application of 3% this compound cream, dOFM measurements showed an average unbound concentration (dISFu) of 6.9 nM in the dermal interstitial fluid, while biopsy measurements showed substantially higher total concentrations of 12.8 μM in the upper dermis and 1.3 μM in the lower dermis [1]. This >1000-fold difference highlights the critical distinction between unbound (pharmacologically active) and total drug concentrations in tissue assessment.
The biopsy method consistently overestimated pharmacologically relevant exposure due to the inclusion of drug bound to tissue components and drug associated with skin appendages. Furthermore, dOFM demonstrated sufficient intra-study precision to distinguish interstitial fluid concentrations between different drugs, dose frequencies (QD vs. BID), and dose strengths (3% vs. 0.3% this compound cream), establishing its superiority for making informed decisions during topical formulation development [1].
The unbound this compound concentrations measured by dOFM in dermal interstitial fluid provide a more accurate basis for establishing PK-PD relationships compared to total tissue concentrations from biopsies. For this compound, dOFM measurements have been correlated with clinical efficacy data across multiple dermatological conditions, supporting the free drug hypothesis which states that only unbound drug concentrations are available for target engagement and pharmacological activity.
For topical this compound formulations, dOFM data has been instrumental in guiding dose selection and regimen optimization for phase 2b clinical trials in psoriasis and atopic dermatitis. The established relationship between dermal interstitial fluid concentrations and clinical response enables more rational drug development decisions and provides a scientific basis for formulation optimization [2].
dOFM measurements of this compound in dermal interstitial fluid can be integrated with Linear Mixed-Effect Regression (LMER) modeling to predict systemic exposure following topical application. The relationship between the amount of active drug applied and systemic trough concentrations (C~Trough~) can be described by the following equation:
C~Trough~ = Int + Slope · (BWT~i~/70)^-0.75^ · AMT~Drug~
Where:
This modeling approach has demonstrated that patient type (psoriasis vs. atopic dermatitis), dose strength, and application frequency have significant impacts on the dose-exposure relationship. For instance, systemic concentrations in patients with psoriasis are predicted to be 45% lower than in patients with atopic dermatitis from the same topical dose, highlighting the importance of disease-specific pharmacokinetic assessment [2].
Figure 2: Pharmacokinetic pathway of topically applied this compound showing local target engagement and potential systemic exposure
The unbound concentration of this compound in dermal interstitial fluid (dISF~u~) is directly measured from dOFM samples. However, the total concentration in dermal interstitial fluid (dISF~tot~) can be calculated using the following equation if protein binding assessments are performed:
dISF~tot~ = dISF~u~ / F~u~
Where:
For this compound, the fraction unbound (F~u~) has been determined to be 0.68 in pig dOFM samples, indicating relatively low protein binding in the dermal interstitial fluid compared to other JAK inhibitors such as tofacitinib (F~u~ = 0.75) and ruxolitinib (F~u~ = 0.16) [1].
The dOFM methodology for this compound assessment has demonstrated excellent reproducibility between independent studies. Comparative analyses have shown consistent concentration profiles and similar discrimination between different formulation strengths and application regimens. To validate dOFM measurements, an orthogonal recirculation approach can be employed where the perfusate is recirculated through the dOFM system rather than collected as continuous samples. The consistency between standard dOFM measurements and values obtained with the recirculation approach confirms the reliability of the methodology [1].
Dermal Open Flow Microperfusion represents a robust and reproducible method for directly determining this compound concentrations in dermal interstitial fluid, providing critical data on pharmacologically active unbound drug at the site of action. The methodology offers significant advantages over traditional biopsy sampling, including the ability to continuously monitor dermal pharmacokinetics, distinguish between formulation variables, and establish more accurate PK-PD relationships. The detailed protocols described in this application note provide researchers with a standardized approach for implementing dOFM in preclinical and clinical studies of topical this compound formulations, ultimately supporting more informed decision-making in drug development.
| Condition | Dose Strengths & Frequencies Tested | Primary Endpoint & Result | Key Secondary Endpoints | Safety Profile |
|---|
| Atopic Dermatitis (6-week treatment) [1] [2] [3] | 0.1%, 0.3%, 1.0%, 3.0% (QD); 0.3%, 1.0% (BID) | % Change in EASI at Week 6: • 1% QD: -70.1% (vs vehicle -44.4%) • 1% BID: -75.0% (vs vehicle -47.6%) • 3% QD: -67.9% (vs vehicle -44.4%) All statistically significant [2] [3] | • IGA Response (0/1): Significant for 0.3%, 1%, 3% QD and 0.3% BID vs vehicle [2]. • EASI-90: Significant for 0.3%, 1%, 3% QD vs vehicle [2]. • Itch Improvement (≥4 pt): Significant for 1% QD, 3% QD, 1% BID [2]. | Well-tolerated. No dose-dependent trend in adverse events (AEs). No serious AEs or deaths reported [1] [3]. | | Plaque Psoriasis (12-week treatment) [4] | 0.1%, 0.3%, 1.0%, 3.0% (QD); 0.3%, 1.0%, 3.0% (BID) | Change in PASI at Week 12: • Brepocitinib QD: -1.4 to -2.4 • Vehicle QD: -1.6 • This compound BID: -2.5 to -3.0 • Vehicle BID: -2.2 No statistically significant difference vs vehicle for any dose [4] | • Physician Global Assessment: No significant difference vs vehicle [4]. • Peak Pruritus: No significant difference vs vehicle [4]. | Well-tolerated. AE rates similar across groups. One treatment-related case of herpes zoster reported [4]. |
Q1: Why did this compound cream show efficacy in atopic dermatitis but not in plaque psoriasis? The different efficacy profiles are likely due to disease-specific pathophysiology and skin barrier integrity.
Q2: What is the pharmacokinetic (PK) rationale for dose and body surface area (BSA) selection? Systemic exposure to topical this compound is directly related to the total amount of active drug applied. This amount is a function of dose strength (e.g., 0.1% vs. 3%), application frequency (QD vs. BID), and the percentage of BSA treated [5].
Q3: Which doses demonstrated the most favorable efficacy profile in atopic dermatitis? In the phase IIb AD trial, This compound 1% strength, administered either once daily (QD) or twice daily (BID), consistently showed statistically significant and robust improvements across multiple endpoints, including EASI, IGA response, and itch reduction [2] [3]. While 3% QD was also effective, the 1% dose offers a compelling balance of high efficacy and potential for lower systemic exposure.
Here are the detailed methodologies for the key clinical trials and the pharmacokinetic analysis to inform your own experimental designs.
Protocol 1: Phase IIb Dose-Ranging Study in Atopic Dermatitis [1] [3]
Protocol 2: Phase IIb Study in Plaque Psoriasis [4]
Protocol 3: Pharmacokinetic and Dose-Optimization Analysis [5]
CTrough = Slope * (BWT/70)^-0.75 * AMTDrug, where AMTDrug is the amount of active drug in mg.The following diagrams illustrate the logical flow of the clinical trial design and the pharmacokinetic modeling approach used to optimize this compound dosing.
Quantitative modeling from Phase 2b clinical trials supports the following safe-use parameters for topical brepocitinib cream (target application rate of 2 mg formulation per cm²) [1] [2]:
| Parameter | Atopic Dermatitis (AD) | Psoriasis (PsO) |
|---|---|---|
| Recommended Dose Strength | 3% | 3% |
| Recommended Dosing Frequency | Once Daily (QD) | Twice Daily (BID) |
| Proposed Maximum Safe Treated BSA | < 50% | < 50% |
| Safety Margin | At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data. | At least a threefold margin relative to safety thresholds from non-clinical and clinical oral data. |
Key Findings from the Pharmacokinetic Analysis:
The following workflow and detailed methodology were used to establish the BSA limits for topical this compound.
1. Pharmacokinetic (PK) Data Source [1] [2]
NCT03903822, 6-week duration.NCT02969018, 12-week duration.C_Trough) were collected at multiple time points throughout the studies.2. Linear Mixed-Effects Regression (LMER) Model [1] [2] A key model was developed to define the relationship between the amount of drug applied and systemic exposure.
Model Equation: ( C_{\text{Trough}} = \text{Int} + \text{Slope} \cdot \left(\frac{\text{BWT}i}{70}\right)^{-0.75} \cdot \text{AMT}{\text{Drug}} )
Variables:
C_Trough: Systemic trough concentration (ng/mL)Int: Intercept, fixed at 0Slope: Population parameter (reciprocal of clearance)BWT_i: Individual baseline body weight (kg)AMT_Drug: Amount of active drug applied (mg)Calculation of AMT_Drug: ( \text{AMT}{\text{Drug}} = \text{Dose Strength (%)} \times \text{AMT}{\text{Cream}} )
AMT_Cream is the average amount of cream applied per dose, calculated by weighing the amount of cream dispensed and returned by the patient.3. Setting Safety Thresholds [1] [2] Safety thresholds for systemic exposure were established by leveraging data from:
4. Simulation for BSA Limits [1] [2] The validated LMER model was used to:
C_Trough for treated BSAs larger than those tested in the initial trials (up to 50%).FAQ 1: Why are the BSA limits the same for AD and PsO, but the dosing frequency is different?
This is due to a fundamental finding from the PK model: systemic exposure in PsO patients is 45% lower than in AD patients for the same applied dose [1] [2]. The more frequent application (BID) in PsO is likely required for efficacy to compensate for this lower systemic absorption, while the BSA limit ensures safety across both populations.
FAQ 2: How can we confidently extrapolate adult BSA limits to pediatric patients?
The LMER model incorporated body weight as a covariate. The simulations predicted that for the same percentage of BSA treated, systemic exposures are comparable between adults and children [1] [2]. Therefore, the percentage-based BSA limit is a scalable and conservative safety measure.
FAQ 3: What is the risk of applying topical this compound to more than 50% BSA?
Applying the cream to more than 50% BSA carries a significant risk of increased systemic exposure. The threefold safety margin would be eroded, potentially raising systemic drug levels to those associated with safety signals observed in oral dosing studies, such as hematologic changes [1] [2].
What is the standard Application Rate (APR) for topical brepocitinib cream? The standard target APR used in phase 2b clinical trials for both atopic dermatitis (AD) and psoriasis (PsO) is 2 mg of formulation per cm² of treated Body Surface Area (BSA) [1] [2] [3]. This ensures a consistent amount of cream is applied regardless of the treated area.
How is the amount of active drug calculated?
The amount of active drug applied per dose (AMT_Drug in mg) is a function of the dose strength (%) of the cream and the average amount of cream applied per dose (AMT_Cream). It is calculated as follows [1] [2]:
AMT_Drug = Dose Strength (%) × AMT_Cream
For example, applying 100 mg of a 1% strength cream delivers 0.01 × 100 mg = 1 mg of active this compound.
How do disease type and dose frequency impact systemic exposure?
The relationship between the applied drug amount and systemic trough concentration (C_Trough) is described by a Linear Mixed-Effects Regression (LMER) model [1] [2]. Key factors include:
What are the current safety margins for topical application? Based on modeling and non-clinical safety data, applying a 3% strength cream once daily to less than 50% BSA in AD patients, or twice daily to less than 50% BSA in PsO patients, maintains at least a threefold safety margin relative to systemic exposure levels linked to safety concerns in oral dosing studies [1] [2].
This model helps predict the trough plasma concentration (C_Trough in ng/mL) based on application parameters [1] [2].
| Parameter | Symbol in Model | Description | Value/Formula |
|---|---|---|---|
| Intercept | Int |
Assumed systemic exposure without drug application | Fixed at 0 |
| Slope | Slope |
Population average slope (reciprocal of clearance) | Estimated from clinical data |
| Body Weight Effect | (BWT_i/70)^-0.75 |
Power function to adjust for an individual's baseline body weight (BWT_i in kg) | Exponent fixed at -0.75 |
| Active Drug Amount | AMT_Drug |
Amount of active this compound applied (mg) | Dose Strength × AMT_Cream |
Core Model Equation:
C_Trough = Slope × (BWT_i/70)^-0.75 × AMT_Drug [1] [2]
This table summarizes the clinical trials that informed the development strategy.
| Indication | Phase | Key Findings Related to APR & Dosing | Source |
|---|---|---|---|
| Atopic Dermatitis (AD) | 2b | 1% strength QD and BID (at 2 mg/cm²) showed statistically significant improvement in EASI score at week 6 vs. vehicle [3]. | [3] |
| Psoriasis (PsO) | 2b | Data used alongside AD trial data to characterize the dose-exposure relationship across different dose strengths and application frequencies [1] [2]. | [1] [2] |
| AD & PsO (Pooled Analysis) | - | Quantitative analysis of 256 patients from two Phase 2b studies. Confirmed patient type (PsO vs. AD), dose strength, and frequency significantly impact systemic exposure [1] [2]. | [1] [2] |
For researchers aiming to replicate or build upon this work, the following methodologies are critical.
This protocol ensures accurate measurement of how much cream subjects are using.
APR_Cream) during a dispensing interval [1] [2].Weight_Initial).Weight_Final).AMT_Cream = Weight_Initial - Weight_Final.Number_of_Doses), as recorded in the subject's diary. AMT_Cream_per_Dose = (Weight_Initial - Weight_Final) / Number_of_DosesAPR_Cream = AMT_Cream_per_Dose / BSA_TreatedThis is the core quantitative method used to define the dose-exposure relationship.
AMT_Drug) and the resultant systemic trough concentration (C_Trough) [1] [2].lme4 package, SAS, Python).Slope (population average).Slope parameter, typically modeled using a log-normal distribution: Slope_i = θ_Slope · e^(η_i), where η_i is a random variable from a normal distribution [1] [2].The overall strategy for using pharmacokinetic modeling to inform clinical trial design is summarized in the following workflow.
Scenario #1: High Inter-subject Variability in Systemic Exposure
Scenario #2: Planning a Trial for a Pediatric Population
Scenario #3: Transitioning from PsO to AD Trials (or vice versa)
The table below summarizes the key population pharmacokinetic parameters for brepocitinib from a one-compartment model with first-order absorption [1].
| Parameter | Typical Value (Inter-individual variability, CV%) | Description / Impact |
|---|---|---|
| Apparent Clearance (CL/F) | 18.7 L/h (78%) | Predominantly via CYP3A4/5 (f~0.77) and CYP1A2 (f~0.14) metabolism [1]. |
| Apparent Volume of Distribution (V/F) | 136 L (60.5%) | Not highly protein-bound (fraction unbound = 0.61) [1]. |
| Absorption Rate Constant (k~a~) | 3.46 h⁻¹ | Rapid absorption [1]. |
| Absorption Lag Time (A~lag~) | 0.24 hours | For the oral tablet formulation [1]. |
| Covariate: High-Fat Meal | Rate: 69.9% lower Extent: 28.3% lower | Reduces both rate and extent of absorption; can be taken with or without food [1]. | | Covariate: Asian Ethnicity | Clearance: 24.3% lower | Leads to higher systemic exposure [1]. | | Covariate: Body Weight | Allometric scaling on CL/F and V/F | Exponents fixed to 0.75 and 1, referenced to 70 kg [2]. | | Nonlinear PK (Doses ≥175 mg) | Relative Bioavailability: 35.1% higher | Exposure increases more than dose-proportionally [1]. |
Here are detailed methodologies for key experiments cited in the literature.
This methodology is based on the analysis of plasma samples from five clinical trials (3 Phase 1, 2 Phase 2) in healthy volunteers and patients with psoriasis or alopecia areata [1].
This protocol describes the modeling of raw Psoriasis Area and Severity Index (PASI) scores, which is particularly useful for early clinical development [2].
This approach characterizes systemic exposure after topical application, which is critical for dose-strength selection and safety planning [3].
C_Trough = Slope * (BWT/70)^-0.75 * AMT_Drug (intercept fixed at 0). The slope incorporates bioavailability and clearance [3].This compound is a dual selective inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1]. The following diagram illustrates the JAK-STAT signaling pathway and this compound's site of action.
This compound's dual inhibition of TYK2 and JAK1 allows it to target key cytokines implicated in autoimmune diseases [1]:
By blocking this pathway, this compound inhibits the downstream production of pro-inflammatory cytokines and the IL-23/T-helper 17 cell pathway [1].
Q1: What are the primary sources of inter-individual variability (IIV) in this compound exposure? The main sources are high variability in apparent clearance (78% CV) and volume of distribution (60.5% CV) [1]. Covariates like Asian ethnicity (24.3% lower clearance) and body weight (via allometric scaling) explain some of this variability. The residual unexplained variability is higher in patients (87.5% CV) than in healthy volunteers (52.7% CV) [1].
Q2: How should I handle food effects in clinical trial simulations? The model incorporates the effect of a high-fat meal, which reduces the rate of absorption by 69.9% and the extent of absorption by 28.3% [1]. For simulation scenarios, you can account for this by adjusting the absorption parameters in the PK model. The label indicates it can be taken with or without food [1].
Q3: My efficacy data is bounded (like PASI scores) and has many zeros. What modeling approach is recommended? For such data, using a zero-inflated beta distribution is an effective strategy [2]. This approach separately models the probability of a zero score and the distribution of the non-zero scores, providing a better fit for bounded, skewed data with a spike at zero.
Q4: How can I predict systemic exposure for a topical formulation in pediatric populations? The established Linear Mixed-Effect Regression (LMER) model for the topical cream can be used [3]. When applied to the same percentage of Body Surface Area (BSA), systemic exposures are predicted to be comparable between adults and children. The model can simulate exposures for higher treated BSAs to establish safe application limits.
The table below summarizes the systemic exposure and key application parameters for topical brepocinib from clinical studies, and provides a comparison point for oral administration [1] [2].
| Parameter | Topical Administration (for PsO and AD) | Oral Administration (Reference) |
|---|---|---|
| Typical Dosing | 3% cream, QD or BID (2 mg formulation/cm² on affected BSA) [1] | 30 mg to 60 mg, Once Daily (QD) [3] [4] |
| Maximum Tested BSA | Up to 22% BSA [1] | Not Applicable (Systemic) |
| Systemic Exposure (Ctrough) | Predicted to maintain a >3-fold safety margin to non-clinical thresholds when applied to <50% BSA [1]. | Higher systemic exposure; reference for safety margin calculation [1]. |
| Impact of Disease | Systemic exposure in PsO patients is ~45% lower than in AD patients for the same topical dose [1]. | Not reported as a significant covariate in population PK models for oral administration [5]. |
| Key Application Factor | Direct function of Dose Strength, Application Frequency, and Treated Body Surface Area (BSA) [1]. | Governed by systemic pharmacokinetics (e.g., clearance, volume of distribution) [6] [5]. |
This methodology is used to characterize the relationship between the amount of drug applied and systemic exposure [1] [2].
This advanced technique provides a more reliable measure of dermal drug exposure compared to traditional methods like skin biopsies [7].
The following diagrams illustrate the core scientific concepts and experimental workflows discussed in the technical data.
Topical vs. Oral Exposure Pathways - This diagram contrasts the primary pathways for topical and oral administration, highlighting the direct local action and reduced systemic exposure of the topical form.
Systemic Exposure Assessment Workflow - This flowchart outlines the clinical strategy to quantify and predict systemic exposure after topical application, from drug application to model-informed predictions.
Q1: Why is systemic exposure lower with topical this compound compared to oral administration? Topical application delivers the drug directly to the site of skin inflammation. Only a fraction of the active ingredient is absorbed through the skin into the systemic circulation, whereas an oral dose is fully bioavailable and enters the bloodstream directly [1].
Q2: How does the disease (PsO vs. AD) affect the systemic exposure of topical this compound? Data from the LMER model indicates that for the same topical dose, systemic exposure is predicted to be approximately 45% lower in patients with Psoriasis compared to those with Atopic Dermatitis. This is likely due to differences in the skin barrier function between the two diseases [1].
Q3: What is the most reliable method to measure dermal drug concentration in preclinical models? Evidence from pig model studies suggests that Dermal Open Flow Microperfusion (dOFM) is a more robust and reproducible method for measuring the unbound, pharmacologically active drug concentration in the dermal interstitial fluid. Traditional dermal biopsies can yield higher and more variable values due to drug binding to tissue and skin appendages [7].
The table below summarizes key quantitative findings from an in vivo pig model study after one week of topical brepocitinib application, which directly addresses the core of your query [1].
| Parameter | dOFM Method | Biopsy Method |
|---|---|---|
| Measured Compartment | Dermal Interstitial Fluid (dISF) [1] | Whole skin tissue (upper and lower dermis) [1] |
| Key Measurement | Unbound drug concentration (dISFu) [1] | Total drug concentration [1] |
| This compound (3%) Concentration | 6.9 nM (dISFu, geometric mean) [1] | 12.8 µM (upper dermis) [1] |
| Interpretation of Data | Reflects pharmacologically active, unbound drug concentration [1] | Includes drug bound to tissue and associated with skin appendages, overestimating bioavailable drug [1] |
| Precision & Variability | Sufficient intra-study precision and good inter-study reproducibility [1] | Higher and more variable values [1] |
| Reliability for Dermal Exposure | Considered a more robust and reliable measure [1] | Considered a less reliable measure [1] |
Here are the detailed methodologies for the key experiments cited from the in vivo pig model study [1].
A1: The difference stems from what each method measures. dOFM samples the interstitial fluid and can specifically measure the unbound drug fraction, which is the pharmacologically active concentration. In contrast, a biopsy homogenizes the entire tissue sample, measuring the total drug concentration, which includes drug molecules that are bound to proteins or trapped in skin structures and are not bioavailable. The biopsy method thus tends to overestimate therapeutically relevant drug levels [1].
A2: The primary advantage is that dOFM provides a direct measurement of the unbound drug concentration in the target site (dermal interstitial fluid), which aligns with the free drug hypothesis for predicting clinical efficacy. This makes it a more reliable and reproducible tool for making critical go/no-go decisions during drug development, as it more accurately reflects dermal exposure and potential pharmacological activity [1].
A3: Yes. As shown in the study, dermal biopsies can be a less reliable measure of dermal exposure due to potential contributions from drug bound to tissue and drug associated with skin appendages (like hair follicles and sebaceous glands). This leads to higher, more variable concentrations that may not correlate well with the drug's actual efficacy [1].
A4: dOFM is a robust method for a wide range of drugs. It was developed as an alternative to techniques like dermal microdialysis (dMD), which has a major limitation in accurately sampling lipophilic drugs, presumably due to high protein binding. dOFM overcomes this drawback, making it suitable for a broader spectrum of drug properties [1].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High variability in dOFM concentration readings between probes. | Improper probe placement, tissue reaction, or clogging. | Standardize insertion technique; use probes from a single manufacturing lot; include internal reference standards. |
| Biopsy results show high drug concentration but no pharmacological effect. | Measurement includes a high proportion of drug that is bound or not bioavailable. | Cross-validate with dOFM to determine the unbound, active concentration. Use biopsy data with caution for efficacy conclusions. |
| Discrepancy between ex vivo and in vivo dOFM data. | Lack of active blood and lymph clearance in ex vivo models. | Prioritize data from in vivo models, as they reflect the full physiological context, including absorption and clearance. |
The provided evidence strongly supports the use of dOFM for assessing target tissue concentrations of this compound. When planning your experiments:
The following table summarizes key intrinsic and extrinsic factors that cause variability in this compound clearance, as identified in population pharmacokinetic analyses.
| Factor | Effect on this compound Clearance (CL/F) | Magnitude of Effect & Comments |
|---|---|---|
| Body Weight | Increases with body weight | Described by a power model; a key covariate for allometric scaling [1]. |
| Race | ~10% lower in Asian populations | Leads to higher exposure independent of body weight; statistically significant but not deemed clinically meaningful [1] [2]. |
| Dosage Form | Not applicable (affects bioavailability) | Tablet vs. suspension; tablet has a lag time in its absorption [3]. |
| Food Intake | Not applicable (affects absorption) | High-fat meal reduces absorption rate and extent [3]. |
| Dose Level | Not applicable (affects bioavailability) | Non-linear PK at doses ≥175 mg; higher relative bioavailability at these doses [3]. |
| Disease State | Variable (e.g., slower absorption in Ulcerative Colitis) | Patients with Ulcerative Colitis (UC) have a 46% slower absorption rate [1]. |
The relationship between body weight and clearance is typically described by a power function, which is a standard approach in population PK modeling [1]: CL/F = CLₚₒₚ × (WTᵢ / WTₙₒᵣₘ)ᴱˣᴾ, where:
Here are detailed methodologies for key experiments used to characterize this compound's pharmacokinetics.
This approach is used to quantify population-level PK parameters and identify sources of variability, such as body weight.
This method is specific for characterizing the systemic exposure from topical administration, which is crucial for safety assessments.
CTrough = Int + Slope × (BWTᵢ/70)⁻⁰·⁷⁵ × AMTDrugThe following diagram illustrates the strategic workflow for characterizing this compound clearance and informing clinical development, integrating both oral and topical administration pathways.
The calculation of safety margins for topical this compound involves comparing the systemic drug exposure from topical application to the exposure levels associated with adverse effects in non-clinical models [1].
C_Trough) based on the amount of drug applied. This model accounts for factors like disease type (psoriasis or atopic dermatitis), dose strength, and application frequency [1].The foundational clinical and modeling work for topical this compound is based on the following protocols.
| Analysis Type | Protocol Description | Data Source & Application |
|---|---|---|
| Clinical PK Studies | Two Phase 2b, randomized, double-blind, dose-ranging studies in patients with mild-to-moderate atopic dermatitis (AD) or psoriasis (PsO) [1]. | Data Collected: Trough plasma samples at multiple time points. Application: Used to build the exposure (PK) model [1]. |
| Exposure (PK) Modeling | A Linear Mixed-Effect Regression (LMER) analysis characterizing the relationship between the amount of active drug applied and the resultant systemic trough concentration [1]. | Model Input: Amount of active drug, patient body weight. Application: Predicts systemic exposure for various clinical scenarios (e.g., higher BSA, pediatric patients) [1]. |
| Safety Threshold Setting | Leveraging data from non-clinical safety studies and clinical trials with oral this compound (e.g., monitoring hematologic markers) to define safe systemic exposure levels [1]. | Application: Serves as the safety benchmark against which predicted topical exposures are compared to calculate the safety margin [1]. |
The following diagrams illustrate the JAK/STAT signaling pathway targeted by this compound and the workflow for its topical formulation development.
Figure 1: JAK/STAT Signaling Pathway. Cytokines bind to cell surface receptors, activating associated JAK enzymes (JAK1 and TYK2 for this compound). JAKs phosphorylate STAT proteins, which dimerize, move into the nucleus, and initiate the transcription of pro-inflammatory genes [2].
Figure 2: Topical this compound Development Workflow. This workflow integrates non-clinical safety data and clinical trial results to build a pharmacokinetic (PK) model. The model predicts drug exposure, which is compared against safety thresholds to calculate the final safety margin [1].
| Symptom | Potential Cause | Solution | Key Evidence |
|---|---|---|---|
| High & variable total drug concentrations from dermal biopsies [1] | Contamination from drug bound to dermal tissue or skin appendages [1]. | Adopt dOFM to measure the unbound drug concentration in dermal interstitial fluid (dISF) [1]. | Study showed biopsy concentrations were "much higher and more variable" than dOFM measurements [1]. |
| Inability to distinguish drug exposure between different formulations or doses [1]. | Biopsy methods lack precision and reproducibility for pharmacologically active drug fraction [1]. | Implement dOFM for its sufficient intra-study precision and good reproducibility between studies [1]. | dOFM could reliably distinguish concentrations between different dose frequencies and strengths [1]. |
| Poor correlation between dermal drug levels and clinical efficacy [1]. | Total drug concentration from biopsies does not represent the free, pharmacologically active concentration [1]. | Use dOFM to measure unbound drug concentration (dISFu), which aligns with the "free drug hypothesis" [1]. | dOFM, but not biopsy, explained differences in clinical activity between two topical PDE4 inhibitors [1]. |
This protocol is adapted from an in vivo pig model study, which is considered highly relevant for human skin research [1].
The workflow below illustrates the key experimental steps and how dOFM avoids contamination compared to the biopsy method:
Q1: Why is dOFM considered superior to dermal microdialysis (dMD) for lipophilic drugs?
Q2: Besides avoiding contamination, what are other advantages of the dOFM pig model?
Q3: What is the clinical relevance of measuring unbound dermal concentration?
The key data comes from a phase IIb, randomized, double-blind, vehicle-controlled, dose-ranging study [1] [2].
The table below summarizes the efficacy outcomes for this compound versus vehicle at the end of the 6-week treatment period.
| Dose Group | LS Mean % Change in EASI (90% CI) | Statistical Significance (vs. vehicle) | IGA 0/1 Responders (%) |
|---|---|---|---|
| Vehicle QD | -44.4 (-57.3 to -31.6) [3] | (Reference) | 10.8% [3] |
| Vehicle BID | -47.6 (-57.5 to -37.7) [3] | (Reference) | 13.9% [3] |
| This compound 0.1% QD | -58.3% (Not reported in tables) [5] | Not Significant [3] | 29.7% [3] |
| This compound 0.3% QD | Not significant (data not reported in tables) [3] | Not Significant [3] | 33.3% [3] |
| This compound 1.0% QD | -70.1 (-82.1 to -58.0) [3] [1] | P < 0.05 [1] [2] | 40.5% [3] |
| This compound 3.0% QD | -67.9% (Not reported in tables) [4] | Not Significant [3] | 44.4% [3] |
| This compound 0.3% BID | -58.6% (Not reported in tables) [5] | Not Significant [3] | 33.3% [3] |
| This compound 1.0% BID | -75.0 (-83.8 to -66.2) [3] [1] | P < 0.05 [1] [2] | Data not specifically reported for this dose |
This compound is a small-molecule dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1]. This dual mechanism provides a targeted approach to modulating the inflammatory pathways in AD.
The phase IIb trial indicated that topical this compound was well-tolerated [1] [2] [4].
This compound is part of a growing class of JAK inhibitors being developed for inflammatory skin diseases. Its potential distinction lies in its dual inhibition of TYK2 and JAK1.
While the phase IIb results are promising, they are not yet sufficient for regulatory approval.
The table below summarizes the fundamental differences between these two investigational and approved therapies.
| Feature | This compound | Crisaborole |
|---|---|---|
| Drug Class | Oral Janus Kinase (JAK) inhibitor [1] | Topical Phosphodiesterase-4 (PDE4) inhibitor [2] |
| Primary Mechanism of Action | Inhibits JAK1/JAK2; blocks JAK-STAT signaling pathway [1] | Inhibits PDE4; increases intracellular cAMP, reducing pro-inflammatory cytokines [2] |
| Primary Indication (in trials) | Alopecia Areata (AA) [1] | Mild-to-Moderate Atopic Dermatitis (AD) [2] |
| Route of Administration | Oral [1] | Topical (ointment) [2] |
| Development Status | Investigational (not yet approved) [1] | FDA-approved for adults and children ≥3 months [2] |
While direct comparison data is unavailable, here is a summary of the experimental designs and key findings from clinical studies for each drug.
A Phase 2a randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in alopecia areata [3].
The efficacy and safety of Crisaborole are supported by several robust clinical trials [2].
The following diagrams illustrate the distinct molecular pathways targeted by this compound and Crisaborole.
This diagram shows how this compound interferes with the JAK-STAT signaling pathway. By inhibiting JAK1/JAK2, it blocks the cytokine-mediated signal that leads to the inflammatory response responsible for hair loss in Alopecia Areata [1].
This diagram illustrates the mechanism of Crisaborole. By inhibiting overexpressed PDE4, it prevents the breakdown of cAMP. Higher cAMP levels suppress the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines and thus decreasing skin inflammation in Atopic Dermatitis [2].
The following data comes from a study that administered topical formulations to domestic pigs twice daily for 7 days. Dermal exposure was assessed on day 7. The "dISFu" (unbound drug in dermal interstitial fluid) is considered a key measure for pharmacologically active drug concentration [1].
| Drug & Formulation | dOFM - dISFu avg (nM) | dOFM - dISFtot avg (nM) | Biopsy - Upper Dermis (μM) | Biopsy - Lower Dermis (μM) |
|---|---|---|---|---|
| Brepocitinib 3% cream | 6.9 | 10 | 12.8 | 1.3 |
| Tofacitinib 2% ointment | 3.3 | 4.3 | 2.9 | 0.2 |
> Source: Data is from a single in vivo pig model study designed to compare dOFM and biopsy sampling methods [1].
The comparative data was generated under the following experimental conditions [1]:
dISFtot) and, crucially, the unbound (dISFu) drug. The dISFu is considered the pharmacologically active fraction.The core relationship between the experimental setup and the resulting data can be visualized in the workflow below:
The provided data offers a direct, head-to-head comparison of dermal PK. To build a complete picture for your guide, you might want to investigate:
| Treatment Group | Percentage Reduction from Baseline in EASI Score (Least Squares Mean) | Statistical Significance vs. Vehicle (P < 0.05) |
|---|---|---|
| This compound 1.0% QD | -70.1% (90% CI: -82.1 to -58.0) | Yes |
| This compound 1.0% BID | -75.0% (90% CI: -83.8 to -66.2) | Yes |
| Vehicle QD | -44.4% (90% CI: -57.3 to -31.6) | (Control) |
| Vehicle BID | -47.6% (90% CI: -57.5 to -37.7) | (Control) |
Source: Phase IIb, randomized, double-blind, dose-ranging study (NCT03903822) [1].
In this study, the 1.0% once-daily (QD) and 1.0% twice-daily (BID) doses of this compound were the only concentrations that showed statistically significant improvement over the vehicle [1]. The study did not find a clear dose-dependent trend in the frequency of adverse events, and no serious adverse events or deaths were reported [1].
The data in the table was generated under the following trial conditions [1]:
This compound is a small-molecule inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) [1]. The diagram below illustrates the JAK-STAT signaling pathway that this compound targets.
Diagram Title: JAK-STAT Pathway Inhibition by this compound
This pathway is central to the signaling of multiple cytokines implicated in the inflammation seen in AD [1] [2]. By inhibiting TYK2 and JAK1, this compound disrupts the signaling of key cytokines like IL-4, IL-13, and IL-23, thereby reducing inflammation [1].
While the primary trial focused on AD, a separate network meta-analysis provides context on how this compound compares to other JAK inhibitors in a different condition, alopecia areata (AA). This analysis suggested that oral this compound 30 mg once daily had a high relative ranking for efficacy compared to other JAK inhibitors like ritlecitinib and deuruxolitinib [3]. It is important to note that this data comes from a different formulation (oral) and indication, but it highlights the potent inhibitory profile of the this compound molecule.
| Parameter | Comparison Between AD and Psoriasis Populations | Supporting Data / Model Prediction |
|---|---|---|
| Systemic Exposure | Predicted to be 45% lower in patients with PsO than in patients with AD from the same topical dose [1]. | Based on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data [1]. |
| Dose-Exposure Relationship | Significantly impacted by patient type (AD or PsO), dose strength, and application frequency [1]. | The LMER model characterized the relationship between the amount of drug applied and the resultant systemic trough concentration (CTrough) [1]. |
| Safety Margin | Applying 3% cream to <50% of Body Surface Area (BSA) maintains at least a threefold margin to safety thresholds in both populations [1]. | Safety thresholds were informed by non-clinical data and clinical hematologic markers from oral this compound trials [1]. |
The comparative data comes from a 2024 pharmacokinetic study that analyzed data from two phase 2b clinical trials [1].
While the search results do not provide a direct mechanistic explanation from the this compound studies, recent immunology research highlights fundamental pathophysiological differences between AD and PsO that likely explain the differential systemic absorption.
The diagram below illustrates the distinct skin barrier and immune environments in each disease that can influence how a topical drug is absorbed and processed.
The different local immune and skin barrier conditions in AD and PsO create distinct microenvironments that can significantly alter the penetration and subsequent systemic availability of a topical drug like this compound [2].
The following table summarizes the key efficacy data for this compound from the phase 2a trial, which specifically reported on LPPAI scores [1] [2]:
| Metric | Baseline to Week 24 | Baseline to Week 48 | Statistical Significance |
|---|---|---|---|
| LPPAI (Lichen Planopilaris) | -51.0% mean reduction | -79.2% mean reduction | ( p < 0.001 ) |
| FFASI (Frontal Fibrosing Alopecia) | -33.6% mean reduction | -39.0% mean reduction | ( p = 0.02 ) |
| CHLG (CCCA) | -11.9% mean reduction (at week 16) | -43.5% mean reduction | ( p < 0.001 ) |
| Inflammatory Biomarker (CCL5) | Significant downregulation | Data not fully specified | ( p = 0.004 ) vs. placebo |
The trial also found that the drug was well-tolerated, with a safety profile consistent with previous studies. The most common adverse events were mild to moderate, including acne, anemia, and COVID-19 infection [1].
This compound is an oral inhibitor that selectively targets JAK1 and TYK2 enzymes [3]. Its efficacy in LPP is strongly supported by the underlying disease biology, which the search results help to clarify.
The diagram below illustrates this targeted signaling pathway and the drug's mechanism of action.
For professionals, here is a summary of the methodology from the pivotal phase 2a trial that generated the LPPAI data [3] [1]:
A direct, head-to-head comparison of this compound with other JAK inhibitors for treating LPP was not found in the search results.
The following table summarizes the core outcomes for FFA patients treated with brepocitinib 45 mg daily over a 24-week period [1] [2]:
| Outcome Measure | Result at Week 24 | Key Findings |
|---|---|---|
| FFA Severity (FFASI) | -33.6% mean change | Dose-dependent efficacy (15 mg & 30 mg QD also effective in other studies) [2] [3] |
| Disease Activity (LPPAI) | -51.0% mean change | Improvement in Lichen Planopilaris Activity Index [2] |
| Inflammatory Biomarker (CCL5) | Significant downregulation (p=0.004) | Key coprimary endpoint; confirms target engagement and reduced inflammation [1] [2] |
| Safety Profile | Generally well-tolerated | Most adverse events (AEs) mild to moderate (e.g., acne, anemia); severe AEs rare [2] |
Patient Response Factor: The study noted that patients with a shorter disease duration (less than 5 years) showed greater improvement in clinical scores compared to those with longer-standing disease [2].
The data was generated from a randomized, double-blind, placebo-controlled, single-center phase 2a trial (NCT05076006) conducted from June 2021 to September 2024 [1] [2].
This compound is an oral selective dual inhibitor of TYK2 (Tyrosine Kinase 2) and JAK1 (Janus Kinase 1). This mechanism is central to its therapeutic effect in FFA, which is driven by a Th1/IFNγ (T-helper 1/Interferon-gamma) autoimmune response that attacks hair follicles [4] [2].
The diagram below illustrates how this compound intervenes in the inflammatory signaling pathway implicated in FFA.
This targeted inhibition reduces the production of pro-inflammatory cytokines and biomarkers, including CCL5, which was significantly downregulated in the trial, leading to reduced inflammation and clinical improvement [1] [2] [3].